molecular formula C5H6ClNOS B3055677 Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- CAS No. 66233-91-8

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-

Cat. No. B3055677
M. Wt: 163.63 g/mol
InChI Key: WZCRVUVNPHYCBG-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 15. Starting materials: N-hydroxyphthalimide and 2-chloro-5-(chloromethyl)thiophene (Aldrich). 13C-NMR (DMSO-d6) δ 140.2, 127.9, 126.3, 126.0, 71.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1C(=O)C2=CC=CC=C2C1=O.[Cl:13][C:14]1[S:15][C:16]([CH2:19]Cl)=[CH:17][CH:18]=1>>[Cl:13][C:14]1[S:15][C:16]([CH2:19][O:1][NH2:2])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure
CUSTOM
Type
CUSTOM
Details
as described for preparation 15

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(S1)CON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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